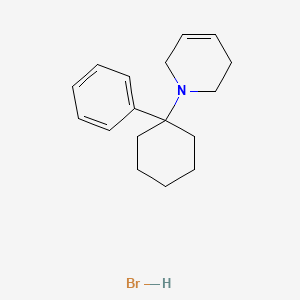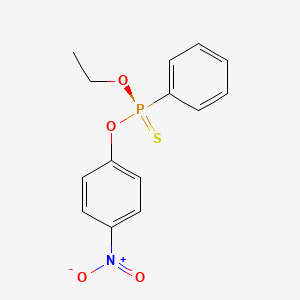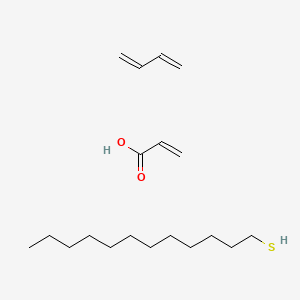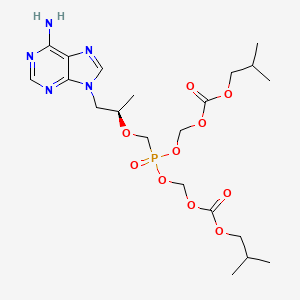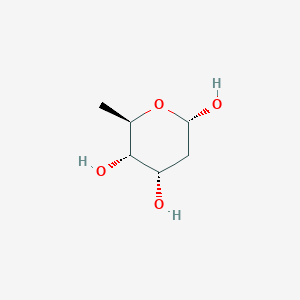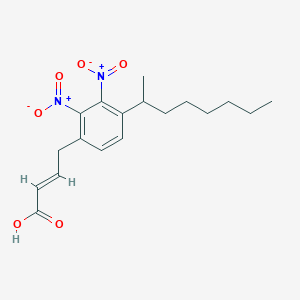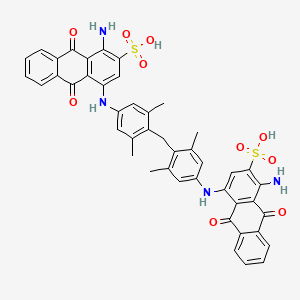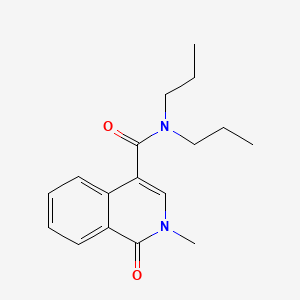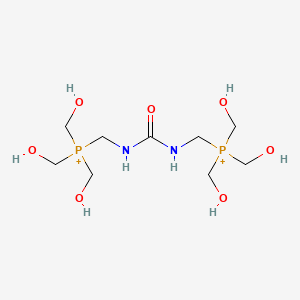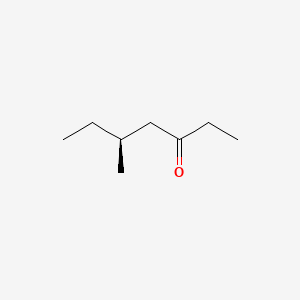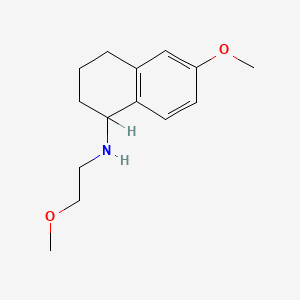
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is a synthetic organic compound that belongs to the class of naphthalenamines. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound has a tetrahydro structure, indicating partial saturation of the naphthalene ring, and contains methoxy and methoxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially reduced to form the tetrahydro structure.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and methoxyethyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the methoxy and methoxyethyl groups.
6-Methoxy-1-naphthalenamine: Contains a methoxy group but lacks the tetrahydro structure.
N-(2-Methoxyethyl)-1-naphthalenamine: Contains the methoxyethyl group but lacks the tetrahydro structure.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is unique due to its specific combination of functional groups and partial saturation of the naphthalene ring, which may confer distinct chemical and biological properties.
Properties
CAS No. |
52373-06-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-9-8-15-14-5-3-4-11-10-12(17-2)6-7-13(11)14/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
InChI Key |
IISRZFUTUUXXRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


